molecular formula C10H9NO4 B8284716 2-Methyl-6-nitrochroman-4-one

2-Methyl-6-nitrochroman-4-one

Cat. No.: B8284716
M. Wt: 207.18 g/mol
InChI Key: VYVWFTZSJMVSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitrochroman-4-one is a bicyclic organic compound featuring a chroman-4-one core (benzene fused with a dihydropyran ring) substituted with a methyl group at position 2 and a nitro group at position 6. The chroman-4-one scaffold is characterized by a ketone at position 4, contributing to its electrophilic reactivity.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-methyl-6-nitro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-3,5-6H,4H2,1H3

InChI Key

VYVWFTZSJMVSME-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

4-Methyl-6-nitro-2H-chromen-2-one ()
  • Structure : Unsaturated chromen-2-one core (pyran ring with a double bond), methyl at position 4, nitro at position 6, ketone at position 2.
  • Key Differences: Ring saturation: Chromen-2-one (unsaturated) vs. chroman-4-one (saturated). Ketone position: Position 2 vs. 4, affecting electrophilic centers. Substituent placement: Methyl at position 4 (chromen) vs. 2 (chroman).
  • Implications : Chromen derivatives are often more rigid, which may influence pharmacokinetic properties .
6-Methylthiochroman-4-one ()
  • Structure : Thiochroman-4-one (sulfur replacing oxygen in the dihydropyran ring), methyl at position 6.
  • Key Differences :
    • Heteroatom substitution : Sulfur increases lipophilicity and alters hydrogen-bonding capacity compared to oxygen.
    • Substituent : Methyl at position 6 (same as target compound) but lacks the nitro group.
  • Implications: Thiochromanones may exhibit distinct metabolic pathways due to sulfur’s redox activity .
6-Methyl-4-phenylchroman-2-one ()
  • Structure : Chroman-2-one core (ketone at position 2), methyl at position 6, phenyl at position 4.
  • Key Differences: Ketone position: Position 2 vs. 4, shifting electrophilic regions.
  • Implications : Phenyl substituents often enhance binding to aromatic receptors, relevant in antispasmodic applications .

Functional Group Modifications

2,2-Dimethyl-6-nitrochroman-4-one ()
  • Structure : Chroman-4-one with two methyl groups at position 2 and a nitro group at position 6.
  • Lipophilicity: Higher logP compared to the mono-methyl analog.
  • Implications : Enhanced metabolic stability but possible solubility challenges .
6-Fluoro-2,2-dimethylchroman-4-one ()
  • Structure : Fluorine at position 6, dimethyl at position 2.
  • Key Differences :
    • Electron-withdrawing group : Fluorine is less bulky than nitro but strongly electron-withdrawing, affecting electronic distribution.
  • Implications : Fluorine can improve bioavailability and resistance to oxidation .
6-Chloro-3-(methylthiomethyl)chroman-4-one ()
  • Structure : Chlorine at position 6, methylthiomethyl at position 3.
  • Key Differences: Halogen vs. nitro: Chlorine offers moderate electron withdrawal compared to nitro.
  • Implications : Chlorine may enhance halogen bonding in biological targets .

Core Structure Modifications

6-Methylchroman-4-one ()
  • Structure : Simplest analog with only a methyl group at position 6.
  • Key Differences :
    • Lacks nitro group : Reduces electron withdrawal, increasing ketone reactivity.
  • Implications : Simpler analogs serve as intermediates for further functionalization .

Data Table: Structural and Functional Comparison

Compound Name Substituents Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-6-nitrochroman-4-one 2-CH₃, 6-NO₂ Chroman-4-one C₁₀H₉NO₄ 207.19 Nitro enhances electrophilicity
4-Methyl-6-nitro-2H-chromen-2-one 4-CH₃, 6-NO₂ Chromen-2-one C₁₀H₇NO₄ 205.17 Unsaturated core, rigid structure
6-Methylthiochroman-4-one 6-CH₃, S in ring Thiochroman-4-one C₁₀H₁₀OS 180.25 Sulfur increases lipophilicity
6-Methyl-4-phenylchroman-2-one 6-CH₃, 4-C₆H₅ Chroman-2-one C₁₆H₁₄O₂ 238.28 Phenyl enhances receptor binding
2,2-Dimethyl-6-nitrochroman-4-one 2,2-(CH₃)₂, 6-NO₂ Chroman-4-one C₁₁H₁₁NO₄ 221.21 Steric hindrance improves stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.